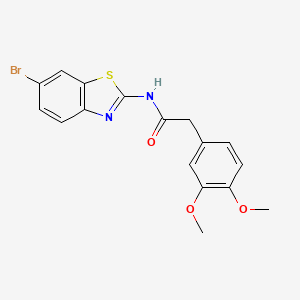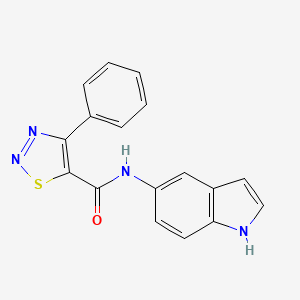![molecular formula C15H15Cl2NO2 B6038558 2-{[(2,4-dichlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6038558.png)
2-{[(2,4-dichlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2,4-dichlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione, commonly known as DCM, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DCM is a yellow crystalline powder that is soluble in organic solvents and is commonly used in organic synthesis.
作用機序
The mechanism of action of DCM is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. DCM has also been found to inhibit the activity of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
DCM has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce oxidative stress, and inhibit inflammation. DCM has also been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
DCM has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. DCM is also relatively cheap, making it an attractive option for researchers. However, DCM has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. DCM is also toxic and should be handled with care.
将来の方向性
There are several future directions for research on DCM. One area of interest is the development of DCM-based therapeutics for neurodegenerative diseases. Another area of interest is the investigation of the mechanism of action of DCM and its potential as a therapeutic agent for other diseases such as cancer and inflammation.
In conclusion, DCM is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been found to exhibit antitumor, antioxidant, and anti-inflammatory activities and has potential as a therapeutic agent for neurodegenerative diseases. DCM has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on DCM, including the development of DCM-based therapeutics and investigation of its mechanism of action.
合成法
DCM can be synthesized through a reaction between 2,4-dichlorobenzaldehyde and 5,5-dimethyl-1,3-cyclohexanedione in the presence of a base such as sodium hydroxide. The reaction results in the formation of DCM as a yellow crystalline powder with a yield of around 70%.
科学的研究の応用
DCM has been widely used in scientific research due to its unique properties. It has been found to exhibit antitumor, antioxidant, and anti-inflammatory activities. DCM has also been found to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-[(2,4-dichlorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2/c1-15(2)6-13(19)10(14(20)7-15)8-18-12-4-3-9(16)5-11(12)17/h3-5,8,19H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBYQYTWZGKXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=C(C=C(C=C2)Cl)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(2-pyridinyl)ethyl]thio}benzoic acid](/img/structure/B6038475.png)

![5-{[benzyl(methyl)amino]methyl}-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B6038497.png)
![(1-methyl-3-piperidinyl)methyl 5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6038524.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine](/img/structure/B6038539.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-methyl-1H-imidazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6038544.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6038565.png)
![5-{[5-(2,5-dichloro-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6038579.png)
![N-(3,3-diphenylpropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B6038585.png)
![2-{[(benzylthio)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B6038588.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6038593.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B6038599.png)

